Gatifloxacin hydrate

Description

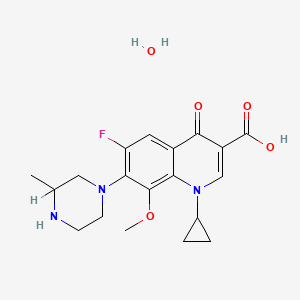

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4.H2O/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOOSVJZBQQMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939306 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180200-66-2 | |

| Record name | Gatifloxacin sesquihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180200-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Aspects and Molecular Profile

Structural Framework and Chemical Class Context

Gatifloxacin (B573) Hydrate (B1144303) within Fluoroquinolone Chemical Landscape

Gatifloxacin is classified as a fourth-generation fluoroquinolone, a class of synthetic antibacterial agents derived from nalidixic acid. This generation of fluoroquinolones, including gatifloxacin, moxifloxacin, and gemifloxacin, emerged with enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and improved coverage against atypical pathogens and anaerobic bacteria compared to earlier generations oup.comnih.govslideshare.netnih.gov. Gatifloxacin is specifically an 8-methoxyfluoroquinolone nih.govnih.govasm.org, a structural modification that contributes to its potent antibacterial activity and potentially reduces photosensitivity compared to 8-chloro derivatives oup.comasm.org. Approved in the United States in 1999, gatifloxacin represented a significant advancement in the fluoroquinolone family due to its broad spectrum and potent efficacy oup.comnih.gov.

Distinctive Molecular Features and Stereochemistry

Gatifloxacin's chemical structure is characterized by a core quinolone ring system with specific substitutions that define its pharmacological properties. Its IUPAC name is 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid nih.govwikipedia.orgguidetopharmacology.orgebi.ac.ukrxlist.com. The anhydrous molecular formula is C19H22FN3O4, with a molecular weight of approximately 375.394 g/mol nih.govnih.govwikipedia.orgasianjpr.com. The hydrate form, specifically the sesquihydrate, has the molecular formula C38H50F2N6O11 and a molecular weight of 402.42 rxlist.comnih.gov. Key structural features include a cyclopropyl (B3062369) group at the N-1 position, a fluorine atom at the C-6 position, a methoxy (B1213986) group at the C-8 position, and a 3-methylpiperazine moiety at the C-7 position of the quinolone ring nih.govnih.govwikipedia.orgebi.ac.ukrxlist.com. Gatifloxacin exists as a racemate, meaning it is a mixture of enantiomers, with no net optical rotation rxlist.com.

Table 1: Chemical Properties of Gatifloxacin

| Property | Value |

| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

| Molecular Formula | C19H22FN3O4 (anhydrous) |

| Molecular Weight | 375.394 g/mol (anhydrous) |

| Chemical Class | Fourth-generation 8-methoxyfluoroquinolone |

| Stereochemistry | Racemate |

| Key Substituents | Cyclopropyl (N-1), Fluoro (C-6), Methoxy (C-8), 3-methylpiperazin-1-yl (C-7) |

Mechanistic Elucidation at the Cellular and Subcellular Levels

Inhibition of Bacterial DNA Gyrase (Topoisomerase II)

Gatifloxacin, like other fluoroquinolones, exerts its antibacterial effect by targeting two critical bacterial enzymes: DNA gyrase (also known as Topoisomerase II) and Topoisomerase IV slideshare.netnih.govnih.govwikipedia.orgnih.govoup.compatsnap.comdrugbank.compatsnap.comontosight.aifrontiersin.orgzeelabpharmacy.comgenome.jp. These enzymes are indispensable for bacterial survival as they manage DNA topology, which is crucial for DNA replication, transcription, repair, and recombination nih.govoup.compatsnap.comdrugbank.compatsnap.comontosight.aifrontiersin.orgzeelabpharmacy.comgenome.jp. DNA gyrase, a type II topoisomerase, is primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for unwinding the DNA helix to facilitate replication and transcription ebi.ac.ukpatsnap.compatsnap.comontosight.aifrontiersin.orgmdpi.commdpi.com. Topoisomerase IV plays a key role in decatenating, or separating, interlinked daughter chromosomes after DNA replication, ensuring their proper segregation into daughter cells patsnap.compatsnap.comontosight.aifrontiersin.orgzeelabpharmacy.com. Gatifloxacin's mechanism involves stabilizing the transient covalent complexes formed between these enzymes and DNA, thereby blocking their catalytic activity oup.commdpi.commdpi.comnih.govresearchgate.netoup.com. This action leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death patsnap.compatsnap.comfrontiersin.orgzeelabpharmacy.commdpi.comresearchgate.netasm.org. Gatifloxacin exhibits potent inhibitory activity against bacterial type II topoisomerases, with reported IC50 values indicating strong efficacy. For example, it shows potent inhibition against E. coli DNA gyrase (IC50 = 0.109 μg/ml) and S. aureus topoisomerase IV (IC50 = 13.8 μg/ml) nih.gov. The drug demonstrates a significantly higher affinity for bacterial DNA gyrase compared to mammalian counterparts drugbank.com.

Table 2: Enzyme Inhibition Data for Gatifloxacin

| Enzyme Target | Organism | IC50 Value | Reference |

| DNA Gyrase (Topoisomerase II) | Escherichia coli | 0.109 μg/ml | nih.gov |

| Topoisomerase IV | Staphylococcus aureus | 13.8 μg/ml | nih.gov |

Impact on DNA Supercoiling and Replication Processes

The stabilization of the gyrase-DNA complex by gatifloxacin has profound consequences for bacterial DNA metabolism. By preventing the resealing of transient DNA double-strand breaks, gatifloxacin effectively traps the enzyme-DNA complex oup.commdpi.commdpi.comnih.govresearchgate.netoup.com. This trapped complex acts as a physical impediment, blocking the progression of the DNA replication fork and transcription complexes oup.commdpi.comnih.govresearchgate.net. Consequently, the essential process of DNA supercoiling, which is regulated by DNA gyrase to alleviate torsional stress during replication, is disrupted oup.compatsnap.compatsnap.comontosight.aifrontiersin.orgzeelabpharmacy.com. The inhibition of DNA gyrase also hinders its role in removing positive supercoils that accumulate ahead of the replication fork oup.com. This cascade of events halts DNA replication and transcription, leading to the accumulation of DNA damage, fragmentation, and ultimately, bacterial cell death patsnap.compatsnap.comfrontiersin.orgzeelabpharmacy.commdpi.comresearchgate.netasm.org. The dual inhibition of both DNA gyrase and topoisomerase IV by gatifloxacin ensures a comprehensive disruption of critical bacterial DNA processes, contributing to its potent bactericidal activity.

Inhibition of Bacterial Topoisomerase IV

Gatifloxacin hydrate functions as a bactericidal agent by interfering with the activity of two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV patsnap.comncats.iotcichemicals.comnih.govnih.govhres.cabiosynth.comdrugbank.comoup.comrndsystems.comncats.iocymitquimica.comresearchgate.net. These enzymes are indispensable for bacterial survival, playing crucial roles in DNA replication, transcription, repair, and recombination patsnap.comnih.govbiosynth.comdrugbank.comoup.comrndsystems.comncats.iocymitquimica.comhres.ca. The primary mechanism involves the stabilization of transient DNA strand breaks generated by these enzymes, forming a ternary complex of drug-enzyme-DNA. This complex effectively traps the enzyme on the DNA, preventing the religation step and leading to the accumulation of lethal DNA double-strand breaks oup.comresearchgate.net.

Molecular Interactions with Topoisomerase IV B Subunit

Gatifloxacin specifically targets bacterial topoisomerase IV, an enzyme essential for resolving topological problems in DNA, particularly during chromosome segregation patsnap.comncats.ionih.govhres.caoup.com. Research indicates that gatifloxacin binds to the B subunit (ParE) of bacterial topoisomerase IV patsnap.com. While the precise atomic-level interactions are complex and subject to ongoing research, fluoroquinolones, including gatifloxacin, are known to interact with the DNA-enzyme complex. Studies suggest that these interactions may involve a water-metal ion bridge, though the precise role and presence of such a bridge can vary pnas.orgpnas.org.

A significant aspect of gatifloxacin's molecular profile is its high selectivity for bacterial topoisomerases compared to their mammalian counterparts. Gatifloxacin exhibits significantly lower inhibitory activity against mammalian topoisomerase II, with reported IC50 values being over 2,400 times higher than those for bacterial enzymes nih.govnih.gov. This selectivity is crucial, as it minimizes off-target effects on host cellular processes.

Table 1: Inhibitory Activity of Gatifloxacin Against Bacterial Topoisomerases

| Enzyme Target | Bacterial Species | IC50 (μg/mL) | Reference |

| DNA Gyrase | E. coli | 0.109 | rndsystems.comnih.govnih.gov |

| Topoisomerase IV | S. aureus | 13.8 | rndsystems.comnih.govnih.gov |

Interference with Chromosome Decatenation and Cell Division

Topoisomerase IV plays a critical role in bacterial cell division by decatenating (unlinking) replicated daughter chromosomes, ensuring that each daughter cell receives a complete and properly segregated genome patsnap.comncats.ionih.govhres.cancats.io. By inhibiting the activity of topoisomerase IV, gatifloxacin directly interferes with this vital process. The inability to decatenate and segregate chromosomes leads to the accumulation of DNA entanglements and blocks the progression of cell division, ultimately contributing to bacterial cell death patsnap.comncats.ioncats.iocymitquimica.com.

Comparative Mechanistic Studies Across Bacterial Species

This compound demonstrates broad-spectrum antibacterial activity, effectively targeting a wide range of both Gram-positive and Gram-negative bacteria ncats.ionih.govbiosynth.comdrugbank.comrndsystems.comncats.iocymitquimica.com. Comparative studies have highlighted the efficacy of gatifloxacin against key pathogens. For instance, its in vitro activity against Staphylococcus aureus and Streptococcus pneumoniae is well-documented patsnap.comncats.iohres.ca.

Table 2: In Vitro Activity of Gatifloxacin Against Selected Bacterial Species

| Bacterial Species | MIC90 (mcg/mL) | Reference |

| Staphylococcus aureus | 0.25 | hres.ca |

| Staphylococcus epidermidis | 2 | hres.ca |

| Streptococcus pneumoniae | 0.5 | hres.ca |

| Haemophilus influenzae | 0.03 | hres.ca |

The presence of an 8-methoxy group on the fluoroquinolone core, as seen in gatifloxacin, has been associated with enhanced antibacterial activity and a potentially reduced propensity for selecting resistant mutants in certain bacterial species nih.govnih.govnih.gov. Mechanistic studies comparing gatifloxacin with related compounds lacking this group have indicated that the 8-methoxy moiety can increase the level of target inhibition, particularly against DNA gyrase, thereby contributing to potent antibacterial activity nih.gov. Furthermore, gatifloxacin's interaction with resistant bacterial strains has been investigated, revealing that while mutations in target enzymes like gyrase and topoisomerase IV can confer resistance, gatifloxacin may exhibit differential activity against certain resistant mutants compared to older fluoroquinolones nih.govnih.gov. This suggests a nuanced interaction profile that can be influenced by specific genetic alterations in the bacterial targets.

Synthesis, Derivatization, and Structure Activity Relationships Sar

Synthetic Pathways and Precursors of Gatifloxacin (B573) Hydrate (B1144303)

The synthesis of gatifloxacin is a multi-step process that has been refined over the years to improve yield, purity, and reduce the formation of impurities. The core of the synthesis involves the construction of the quinolone ring system followed by the strategic introduction of key functional groups.

Chemical Synthesis Methodologies

The synthesis of gatifloxacin typically commences from precursors like 3-methoxy-2,4,5-trifluorobenzoic acid. researchgate.net A common and pivotal intermediate in many synthetic routes is 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid or its ethyl ester. nih.govacs.orghsppharma.comresearchgate.net The final key step is the nucleophilic substitution of the fluorine atom at the C-7 position of the quinolone ring with 2-methylpiperazine (B152721). acs.orggoogle.com

Several methodologies have been developed to achieve this synthesis, primarily differing in the strategy used to activate the C-7 position for substitution and the reaction conditions employed.

Direct Nucleophilic Substitution:

This approach involves the direct reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with 2-methylpiperazine. google.com The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). google.comresearchgate.net While straightforward, this method can suffer from low yields, reported to be as low as 20% in some cases, and may require harsh reaction conditions. acs.orggoogle.comresearchgate.net

Boron Chelate Intermediates:

To overcome the low reactivity of the C-7 fluorine, which is influenced by the electron-donating methoxy (B1213986) group at C-8, methods involving boron chelate intermediates have been developed. nih.govacs.orggoogle.comacs.org The carboxylic acid and the ketone at the C-4 position of the quinolone core are reacted with a boron compound, such as boron trifluoride diethyl etherate or hydrofluoroboric acid, to form a stable chelate. nih.govacs.org This chelation activates the C-7 position, facilitating a smoother substitution reaction with 2-methylpiperazine under milder conditions, leading to significantly improved yields. nih.govgoogle.com The final step involves the hydrolysis of the boron chelate to yield gatifloxacin. nih.gov A "one-pot" process utilizing this methodology has also been developed to enhance efficiency and reduce the need to isolate intermediates. acs.orggoogle.comwipo.int

Alternative Synthetic Strategies:

Other synthetic variations include introducing the methoxy group at a later stage in the synthesis to circumvent its deactivating effect in the key substitution step. acs.org The choice of solvent and base (acid acceptor) also plays a crucial role in optimizing the reaction yield and purity of the final product. researchgate.net

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 3-Methoxy-2,4,5-trifluorobenzoic acid | Starting material for the quinolone core | |

| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | Key intermediate to which the C-7 side chain is attached | |

| 2-Methylpiperazine | Reactant that forms the C-7 substituent | |

| Gatifloxacin borondifluoride chelate | Activated intermediate for nucleophilic substitution |

Formation of Related Impurities during Synthesis

The synthesis of gatifloxacin is susceptible to the formation of various impurities arising from side reactions, incomplete reactions, or contaminants in the starting materials. asm.orgaquigenbio.com The International Conference on Harmonisation (ICH) guidelines necessitate the identification and characterization of impurities present at levels above 0.1%. nih.gov

Dimer Impurities: A significant class of process-related impurities are piperazine-linked dimers. nih.govresearchgate.netmdpi.com These dimers can form through several mechanisms:

Gatifloxacin dimer-1: Forms from the substitution reaction of the piperazine (B1678402) moiety of one gatifloxacin molecule with the C-7 fluoro group of the quinolone core of another molecule. nih.gov

Gatifloxacin dimer-3: Results from the self-condensation of gatifloxacin during the hydrolysis of the borondifluoride chelate intermediate. nih.gov

Gatifloxacin dimer-4: Can originate from the condensation of ethylenediamine (B42938), an impurity in the 2-methylpiperazine raw material, with two molecules of the quinolone intermediate. nih.gov

Other Process-Related Impurities:

Desmethyl gatifloxacin: This impurity lacks the methyl group on the piperazine ring. google.comnih.gov

Hydroxy gatifloxacin: Results from the cleavage of the C-8 methoxy ether bond. google.com

Despropylene Gatifloxacin: This is a known metabolite that can also be formed due to the presence of ethylenediamine in the 2-methylpiperazine raw material. nih.gov

The presence and levels of these impurities are carefully monitored and controlled using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govaquigenbio.com

| Impurity Name | Origin |

|---|---|

| Gatifloxacin dimer-1 | Intermolecular reaction between gatifloxacin and a quinolone intermediate. nih.gov |

| Gatifloxacin dimer-3 | Self-condensation of gatifloxacin. nih.gov |

| Gatifloxacin dimer-4 | Reaction involving ethylenediamine impurity in 2-methylpiperazine. nih.gov |

| Desmethyl gatifloxacin | Impurity in starting material or side reaction. google.comnih.gov |

| Hydroxy gatifloxacin | Cleavage of the C-8 methoxy group. google.com |

Chemical Modifications and Analogue Development

To enhance the therapeutic properties of gatifloxacin, researchers have explored various chemical modifications and the development of analogues. These efforts are aimed at improving antibacterial potency, expanding the spectrum of activity, and overcoming bacterial resistance.

Design Principles for Novel Gatifloxacin Derivatives

The design of novel gatifloxacin derivatives is guided by established structure-activity relationships of fluoroquinolones. Key structural elements that are often targeted for modification include:

The C-7 substituent: The piperazine ring at the C-7 position is a common site for modification. Introducing bulkier or different heterocyclic rings can influence potency, spectrum, and pharmacokinetic properties. researchgate.netresearchgate.net The goal is often to enhance interaction with the bacterial DNA gyrase and topoisomerase IV enzymes. wisdomlib.org

The C-3 carboxylic acid: This group is crucial for antibacterial activity, likely through its involvement in binding to the target enzymes. wisdomlib.org Modifications at this position, such as conversion to amides or esters, have been explored to create prodrugs or alter the compound's properties. jbiochemtech.com

A key design principle is to maintain the essential pharmacophoric features required for antibacterial activity while introducing novel functionalities that may confer additional benefits, such as enhanced activity against resistant strains or improved physicochemical properties. tandfonline.com

Strategies for Derivatization to Enhance Specific Properties

Derivatization strategies for gatifloxacin often focus on creating new chemical entities with improved characteristics.

Prodrugs: One strategy involves the synthesis of mutual prodrugs, where gatifloxacin is chemically linked to another bioactive molecule, such as an antioxidant or a non-steroidal anti-inflammatory drug (NSAID). jbiochemtech.com This can be achieved by forming an ester or amide linkage at the C-3 carboxylic acid position. The aim is to create a synergistic effect or improve drug delivery.

Conjugation: Gatifloxacin has been conjugated with other molecules to enhance its therapeutic potential. For instance, conjugation with antioxidants aims to combine antibacterial and antioxidant properties. jbiochemtech.com

Modification of the Piperazine Ring: A series of oxadiazole derivatives have been added to the C-7 piperazine ring to increase bulkiness, which can impact the drug's interaction with its target enzymes. researchgate.net

These derivatization strategies often involve standard organic synthesis techniques, such as nucleophilic substitution and condensation reactions, to attach new functional groups to the gatifloxacin scaffold. researchgate.netjbiochemtech.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The biological activity of gatifloxacin and its analogues is intrinsically linked to their chemical structure. SAR and QSAR studies are crucial for understanding these relationships and for the rational design of new, more effective antibacterial agents.

The core structure of fluoroquinolones, including gatifloxacin, is essential for their antibacterial action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. wisdomlib.org The various substituents on the quinolone ring modulate the potency, spectrum of activity, and pharmacokinetic properties of the drug.

Key Structural Features and Their Impact on Activity:

C-7 Substituent: The nature of the substituent at the C-7 position significantly influences the antibacterial spectrum and potency. The 3-methylpiperazinyl group in gatifloxacin is known to contribute to its enhanced activity against Gram-positive bacteria. researchgate.net Modifications at this position can alter the drug's interaction with the target enzymes and affect its activity against resistant strains. nih.gov

C-8 Substituent: The methoxy group at the C-8 position of gatifloxacin is a distinguishing feature that contributes to its potent activity against Gram-positive bacteria, including Streptococcus pneumoniae. nih.govnih.govasm.org This group enhances the inhibition of DNA gyrase. nih.govnih.gov The presence of a methoxy group at C-8 has also been shown to reduce the potential for the development of bacterial resistance. asm.org

C-6 Fluoro Group: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is critical for potent antibacterial activity.

QSAR studies aim to establish a mathematical relationship between the physicochemical properties of the structural modifications and the observed biological activity. These studies can help in predicting the activity of novel derivatives before their synthesis, thereby streamlining the drug discovery process. For gatifloxacin and other fluoroquinolones, QSAR models have been developed to correlate parameters such as lipophilicity, electronic effects, and steric factors of the substituents with their antibacterial efficacy.

| Structural Position | Substituent in Gatifloxacin | Contribution to Activity |

|---|---|---|

| N-1 | Cyclopropyl (B3062369) | Enhances overall antibacterial potency. researchgate.net |

| C-3 | Carboxylic acid | Crucial for binding to DNA gyrase and topoisomerase IV. wisdomlib.org |

| C-6 | Fluorine | Essential for potent antibacterial activity. |

| C-7 | 3-Methylpiperazinyl | Contributes to broad-spectrum activity, particularly against Gram-positive bacteria. researchgate.net |

| C-8 | Methoxy | Enhances activity against Gram-positive bacteria and reduces the likelihood of resistance development. nih.govnih.govasm.org |

Impact of Substituent Modifications on Molecular Activity

A defining feature of gatifloxacin is the methoxy group (-OCH₃) at the C-8 position of the quinolone ring. nih.gov This substituent is crucial for the drug's enhanced activity, especially against Gram-positive bacteria and resistant bacterial strains. nih.govnih.gov Studies comparing gatifloxacin with its structural analogs lacking the C-8 methoxy group (C-8-H compounds), such as AM-1121 and ciprofloxacin (B1669076), reveal the significant contribution of this functional group. The C-8 methoxy group enhances the inhibitory activity against DNA gyrase, which is a primary target in Staphylococcus aureus. nih.gov This enhancement is considered a key mechanism for gatifloxacin's potent activity against such pathogens. nih.gov

Furthermore, the C-8 methoxy group plays a role in overcoming bacterial resistance. nih.gov It lowers the resistance conferred by mutations in the gyrA gene, which codes for a subunit of DNA gyrase. nih.gov This allows gatifloxacin to maintain activity against some quinolone-resistant mutants. nih.gov Research indicates that the C-8 methoxy group improves both the bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) actions of the fluoroquinolone against these resistant enzymes. nih.gov It also facilitates the drug's attack on topoisomerase IV, the secondary target enzyme in many bacteria. nih.gov

Modifications have also been explored at the C-7 position, which typically bears a piperazinyl ring. This site is essential for the antibacterial spectrum and potency. researchgate.netmdpi.com In gatifloxacin, this is a 3-methylpiperazinyl side chain. researchgate.net Researchers have synthesized various analogs by modifying this piperazinyl ring to explore new derivatives with potentially improved or novel activities. For instance, a series of derivatives were prepared where the piperazinyl ring was the reaction center, leading to compounds with varied antibacterial and antifungal profiles. researchgate.net Another study involved adding a series of oxadiazole derivatives to the C-7 piperazine ring to increase its bulkiness, and the resulting compounds' affinity for topoisomerase IV was evaluated using docking studies. researchgate.net

| Compound | C-8 Substituent | C-7 Substituent (Piperazinyl Moiety) | Key Activity Finding | Reference(s) |

| Gatifloxacin | -OCH₃ (Methoxy) | 3'-methyl | Enhanced inhibitory activity against DNA gyrase; potent against Gram-positive bacteria. | nih.gov |

| AM-1121 | -H (Hydrogen) | 3'-methyl | Used as a C-8-H counterpart to demonstrate the positive effect of the C-8 methoxy group. | nih.govnih.gov |

| Ciprofloxacin | -H (Hydrogen) | Unsubstituted | Used as a C-8-H counterpart; gatifloxacin shows enhanced activity in comparison. | nih.govnih.gov |

| AM-1147 | -OCH₃ (Methoxy) | Unsubstituted | Helps isolate the effect of the C-8 methoxy group from the 3'-methyl group on the piperazinyl ring. | nih.gov |

Computational Modeling for SAR and Pharmacophore Discovery

Computational chemistry has become an indispensable tool in drug discovery, providing insights into how a molecule like gatifloxacin interacts with its biological targets on a molecular level. nih.gov Techniques such as pharmacophore modeling and molecular docking are used to understand structure-activity relationships, predict the activity of new derivatives, and guide the design of more potent compounds. nih.govnih.gov

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact optimally with a specific biological target. nih.gov For fluoroquinolones like gatifloxacin, pharmacophore models have been developed to identify the key features required for inhibiting DNA gyrase. nih.gov One such model identified a set of essential features including three hydrogen bond acceptors (HBA) and one hydrophobic (Hy) moiety. nih.gov These features correspond to specific parts of the gatifloxacin molecule: the fluorine atom at C-6 and the piperidine (B6355638) group at C-7 contribute to hydrophobic interactions, while the carboxylic acid and ketone groups on the quinolone core act as hydrogen bond acceptors, interacting with amino acid residues in the enzyme's active site. nih.gov Such models can be used as 3D queries to screen large databases for new potential inhibitors. nih.govresearchgate.net

Molecular docking is another computational technique that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov Docking studies have been used to investigate the binding of gatifloxacin derivatives to bacterial enzymes. researchgate.net In one study, newly synthesized derivatives with modifications at the C-7 piperazine ring were docked with the topoisomerase IV enzyme to assess their binding affinity. researchgate.net

In other research, docking simulations were performed to evaluate the binding energies of novel gatifloxacin derivatives with the 5-hydroxytryptamine receptor (PDB ID: 8FSB), with the goal of exploring potential new therapeutic applications. biotech-asia.orgresearchgate.net These studies calculate a "docking score" or "binding energy," typically in kcal/mol, which estimates the strength of the interaction. A more negative value indicates a stronger, more favorable binding. While gatifloxacin itself showed a binding energy of -6.9 kcal/mol, several of its synthesized derivatives exhibited significantly stronger binding affinities. biotech-asia.orgresearchgate.net These computational findings highlight how specific modifications—in this case, converting the carboxylic acid group into various ester derivatives—can enhance molecular interactions. biotech-asia.orgresearchgate.net

| Compound/Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Computational Method | Reference(s) |

| Gatifloxacin | 5-HT3A (8FSB) | -6.9 | Molecular Docking | biotech-asia.orgresearchgate.net |

| Gati I (Quercetin derivative) | 5-HT3A (8FSB) | -11.4 | Molecular Docking | biotech-asia.orgresearchgate.net |

| Gati II (β-sitosterol derivative) | 5-HT3A (8FSB) | -11.1 | Molecular Docking | biotech-asia.orgresearchgate.net |

| Gati V (Kaempferol derivative) | 5-HT3A (8FSB) | -9.5 | Molecular Docking | biotech-asia.orgresearchgate.net |

| Gati VI (Bergenin derivative) | 5-HT3A (8FSB) | -9.7 | Molecular Docking | biotech-asia.orgresearchgate.net |

Molecular and Microbiological Mechanisms of Resistance

Target Enzyme Mutations

The bactericidal action of gatifloxacin (B573) hydrate (B1144303) involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. researchgate.net These enzymes are critical for DNA replication, repair, and recombination. frontiersin.org Mutations in the genes encoding these enzymes can reduce the binding affinity of gatifloxacin, thereby diminishing its inhibitory effect. frontiersin.org

Mutations conferring resistance to fluoroquinolones are frequently located in specific "hot spots" within the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These regions are known as the quinolone resistance-determining regions (QRDRs). mdpi.com The QRDRs are situated near the enzyme's active site and are thought to be directly involved in the interaction between the quinolone and the enzyme-DNA complex. nih.gov In gram-negative bacteria, the QRDR of gyrA is a primary target for mutations leading to quinolone resistance. mdpi.com

In many bacterial species, topoisomerase IV is the primary target of gatifloxacin. nih.gov However, mutations in both topoisomerase IV and DNA gyrase are often necessary to achieve clinically significant resistance. nih.gov

Studies have identified specific mutations within the gyrA and parC genes that are associated with gatifloxacin resistance. For instance, in Staphylococcus epidermidis strains isolated from ocular infections, mutations at Ser84Phe in the gyrA gene and Ser80Phe in the parC gene have been linked to resistance to gatifloxacin and other fluoroquinolones. frontiersin.org Similarly, in Streptococcus pneumoniae, a preexisting mutation in parC (Asp83→Asn) followed by an acquired mutation in gyrA (Ser81→Phe) during gatifloxacin therapy has been shown to lead to treatment failure and high-level resistance. araid.es

In Helicobacter pylori, a significant correlation has been observed between gatifloxacin resistance and point mutations in the gyrA gene, particularly at codons 87 (Asp) and 91 (Asn). unl.pt Research on Mycobacterium tuberculosis has also identified mutations in both gyrA (e.g., A90V, D94G) and gyrB as the primary mechanism of gatifloxacin resistance. nih.gov

The following table summarizes key mutations in gyrA and parC associated with gatifloxacin resistance in various bacteria.

| Bacterium | Gene | Mutation | Consequence |

| Staphylococcus epidermidis | gyrA | Ser84Phe | Resistance to gatifloxacin, moxifloxacin, and balofloxacin frontiersin.org |

| parC | Ser80Phe | Resistance to gatifloxacin, moxifloxacin, and balofloxacin frontiersin.org | |

| Streptococcus pneumoniae | gyrA | Ser81→Phe | Acquired resistance during gatifloxacin therapy araid.es |

| parC | Asp83→Asn | Preexisting mutation contributing to resistance development araid.es | |

| Helicobacter pylori | gyrA | Asn87 or Asp91 mutations | High resistance rate to gatifloxacin unl.pt |

| Mycobacterium tuberculosis | gyrA | A90V, D94G, D94A, D94H, D94N, D94Y, S91P | Gatifloxacin resistance nih.gov |

| gyrB | N499D, N499K, E501D | Gatifloxacin resistance nih.gov |

Efflux Pump Systems

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. researchgate.net This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. frontiersin.orgmdpi.com The overexpression of these pumps is a significant contributor to multidrug resistance (MDR) in many bacterial pathogens.

Several families of efflux pumps have been identified in bacteria, with the Resistance-Nodulation-Division (RND) family playing a crucial role in the efflux of fluoroquinolones in gram-negative bacteria. nih.gov In Staphylococcus aureus, efflux pump genes such as norA, mepA, and mdeA have been associated with multidrug resistance. researchgate.net

Studies have shown that gatifloxacin can be a substrate for certain efflux pumps. For example, research has demonstrated that gatifloxacin interacts with P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), suggesting that these transporters may contribute to acquired resistance. nih.govijmm.ir However, gatifloxacin does not appear to be a substrate for the Breast Cancer Resistance Protein (BCRP). nih.govijmm.ir While overexpression of the NorA efflux pump in S. aureus has a minimal effect on the minimum inhibitory concentration (MIC) of gatifloxacin, other non-NorA-mediated efflux systems have been identified that can confer resistance to gatifloxacin and other C8-methoxy fluoroquinolones. nih.govresearchgate.net

The following table details some of the efflux pumps and their components that have been implicated in gatifloxacin resistance.

| Efflux Pump/Protein | Family | Bacterium/Cell Line | Role in Gatifloxacin Resistance |

| P-glycoprotein (P-gp/MDR1) | ABC Transporter | MDCK cell lines | Gatifloxacin is a substrate, potentially leading to acquired resistance. nih.govijmm.ir |

| Multidrug Resistance-Associated Protein 2 (MRP2) | ABC Transporter | MDCK cell lines | Gatifloxacin is a substrate, potentially leading to acquired resistance. nih.govijmm.ir |

| NorA | Major Facilitator Superfamily (MFS) | Staphylococcus aureus | Overexpression has minimal effect on gatifloxacin MIC. nih.gov |

| Non-NorA mediated pump | Unknown | Staphylococcus aureus | Confers a multidrug resistance phenotype including resistance to gatifloxacin. researchgate.net |

The expression of efflux pumps is tightly controlled by a complex network of regulatory systems. mdpi.com Overexpression, which leads to enhanced antibiotic resistance, can be triggered by mutations in regulatory genes. nih.gov These regulatory mechanisms often involve transcriptional repressors and activators, as well as two-component systems (TCS).

In many bacteria, local repressors, such as those from the TetR and MarR families, control the expression of adjacent efflux pump genes. Mutations in these repressor genes can lead to the constitutive overexpression of the pumps. frontiersin.org Global regulatory proteins can also influence the expression of multiple efflux pumps. researchgate.net

Two-component systems, which typically consist of a sensor histidine kinase and a response regulator, play a crucial role in sensing environmental stimuli, including the presence of antibiotics, and subsequently modulating gene expression. nih.gov For instance, the AdeRS two-component system regulates the expression of the AdeABC efflux pump, which can extrude fluoroquinolones. Similarly, the BaeSR TCS has been implicated in the regulation of several efflux pumps. nih.gov The expression of the AdeFGH efflux pump is controlled by a LysR-type transcriptional repressor called AdeL, while the AdeIJK pump is repressed by AdeN, a TetR-like regulator. frontiersin.org

The primary function of efflux pumps in antibiotic resistance is to reduce the intracellular concentration of the drug to sub-therapeutic levels. mdpi.com By actively expelling gatifloxacin from the cell, these pumps prevent the antibiotic from accumulating and binding to its DNA gyrase and topoisomerase IV targets.

Plasmid-Mediated Resistance Mechanisms

Plasmid-mediated quinolone resistance (PMQR) represents a significant mechanism for the dissemination of fluoroquinolone resistance, including to gatifloxacin. Unlike chromosomal mutations, which are passed down vertically, plasmids can be transferred horizontally between different bacteria, facilitating the rapid spread of resistance genes. wikipedia.org These plasmids often carry multiple resistance genes, contributing to the emergence of multidrug-resistant (MDR) strains. wikipedia.org Key plasmid-mediated mechanisms conferring resistance to gatifloxacin include Qnr proteins and the enzymatic modification by AAC(6')-Ib-cr.

Qnr Proteins: The qnr genes (qnrA, qnrB, qnrS, etc.) encode pentapeptide repeat proteins that protect the primary targets of fluoroquinolones—DNA gyrase and topoisomerase IV. nih.govresearchgate.net These proteins bind to the target enzymes, preventing gatifloxacin from effectively inhibiting them. nih.gov This mechanism typically confers a low level of resistance, which, while it may not be sufficient to exceed clinical breakpoints on its own, can facilitate the selection of higher-level resistance through chromosomal mutations. nih.govfrontiersin.org The qnr genes are often located on plasmids that also carry genes for resistance to other antibiotic classes, such as β-lactams. nih.gov Studies have identified qnr genes in numerous clinical isolates, with qnrB and qnrS being frequently reported. nih.govnih.gov

AAC(6')-Ib-cr: The aac(6')-Ib-cr gene is a variant of an aminoglycoside acetyltransferase gene. This variant has two significant amino acid substitutions (Trp102Arg and Asp179Tyr) that expand its substrate specificity. nih.gov In addition to aminoglycosides, the AAC(6')-Ib-cr enzyme can acetylate certain fluoroquinolones, including ciprofloxacin (B1669076) and norfloxacin, by modifying the piperazinyl amine group. nih.govnih.govmdpi.com This acetylation reduces the drug's ability to bind to its target enzymes. While its direct effect is more pronounced on ciprofloxacin, the presence of this gene contributes to reduced susceptibility to the broader class of fluoroquinolones. nih.gov The aac(6')-Ib-cr gene is frequently found on multi-resistance plasmids, often alongside qnr genes and extended-spectrum β-lactamase (ESBL) genes, complicating treatment options. nih.govnih.gov

Key Plasmid-Mediated Resistance Genes for Gatifloxacin

| Gene Family | Mechanism of Action | Effect on Gatifloxacin | Commonly Associated Bacteria |

|---|---|---|---|

| qnr (e.g., qnrA, qnrB, qnrS) | Protects DNA gyrase and topoisomerase IV from fluoroquinolone binding. nih.gov | Low-level resistance; facilitates selection of higher-level resistance mutations. frontiersin.org | Enterobacteriaceae (e.g., E. coli, Klebsiella pneumoniae), Aeromonas spp. frontiersin.orgnih.gov |

| aac(6')-Ib-cr | Enzymatic modification (acetylation) of the fluoroquinolone molecule. mdpi.com | Low-level resistance, primarily to ciprofloxacin and norfloxacin, but contributes to reduced fluoroquinolone susceptibility. nih.govnih.gov | Enterobacteriaceae (e.g., E. coli, Klebsiella pneumoniae), Pseudomonas aeruginosa. nih.govmcmaster.ca |

Biofilm-Associated Resistance Mechanisms

Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix. mdpi.com Bacteria within biofilms can be up to 1,000 times more resistant to antibiotics than their free-floating (planktonic) counterparts. mdpi.comnih.gov This heightened resistance is multifactorial and poses a significant challenge in treating infections.

The resistance of biofilms to gatifloxacin is not typically due to a single mechanism but rather a combination of factors:

Reduced Penetration: The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier. mdpi.com It can impede the diffusion of gatifloxacin, preventing the antibiotic from reaching bacteria in the deeper layers of the biofilm in sufficient concentrations. mdpi.com

Altered Microenvironment: Within the biofilm, gradients of nutrients and oxygen exist. oup.com Bacteria in the deeper, oxygen-limited layers often enter a slower-growing or dormant metabolic state. Since fluoroquinolones like gatifloxacin are most effective against actively replicating bacteria that require DNA gyrase and topoisomerase IV for DNA synthesis, these slow-growing cells are less susceptible. mdpi.comdrugbank.com

Persister Cells: Biofilms are enriched with a subpopulation of dormant, highly tolerant cells known as "persisters." oup.com These cells are not genetically resistant but exhibit a transient non-growing state that allows them to survive high concentrations of antibiotics. When antibiotic treatment ceases, these persisters can repopulate the biofilm, leading to recurrent infections. mdpi.com

Stress Responses: The biofilm environment can induce various stress responses in bacteria, which may upregulate the expression of efflux pumps that actively transport antibiotics like gatifloxacin out of the cell.

Although gatifloxacin has demonstrated an ability to penetrate biofilms and inhibit their formation in some studies, the protective nature of the biofilm structure remains a major resistance mechanism. mdpi.comresearchgate.net

Biofilm-Related Factors Conferring Resistance to Gatifloxacin

| Factor | Description | Impact on Gatifloxacin Efficacy |

|---|---|---|

| Extracellular Polymeric Substance (EPS) Matrix | A protective barrier of polysaccharides, proteins, and eDNA. mdpi.com | Limits drug diffusion and penetration into the biofilm. mdpi.com |

| Metabolic Heterogeneity | Existence of slow-growing or dormant cells, especially in deeper layers, due to nutrient and oxygen gradients. oup.com | Reduces the effectiveness of gatifloxacin, which targets actively dividing cells. mdpi.com |

| Persister Cells | A subpopulation of dormant, antibiotic-tolerant cells. | Survive antibiotic treatment and can cause infection relapse. mdpi.com |

| Stress Response Activation | Upregulation of protective genes, including those for efflux pumps. | Actively removes gatifloxacin from the bacterial cell. |

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Research Applications

Chromatographic methods are indispensable tools for separating, identifying, and quantifying Gatifloxacin (B573) hydrate (B1144303) and its related substances. These techniques offer high resolution and sensitivity, making them suitable for both routine analysis and complex impurity profiling.

Reversed-phase high-performance liquid chromatography (RP-HPLC) has been widely utilized for the analysis of Gatifloxacin hydrate due to its efficiency and versatility. Various RP-HPLC methods have been developed and validated, often focusing on eco-friendly approaches by reducing organic solvent consumption.

Several studies have reported RP-HPLC methods using C18 columns with mobile phases comprising buffer solutions (e.g., phosphate (B84403) buffer at pH 3.5 or 6.0) mixed with organic modifiers like acetonitrile (B52724) or methanol (B129727) impactfactor.orgijpsr.comconicet.gov.arajrconline.org. Detection is typically performed using UV detectors at wavelengths such as 293 nm, 298 nm, or 268 nm impactfactor.orgijpsr.comconicet.gov.arajrconline.orgscholars.direct. For instance, one method employed a mobile phase of 3% sodium benzoate (B1203000) (pH 6.5) with a C18 column, achieving a retention time of 2.5 minutes and detection at 293 nm, highlighting an eco-friendly approach by minimizing organic solvent use scholars.direct. Another study utilized a mobile phase of acetonitrile: buffer (pH 3.5) in a 55:45 ratio on a Phenomenex luna ODS C18 column, with detection at 268 nm, yielding retention times of 3.71 min for Gatifloxacin impactfactor.org.

Method validation, adhering to International Conference on Harmonization (ICH) guidelines, has been a common practice, assessing parameters such as linearity, accuracy, precision, specificity, sensitivity (Limit of Detection - LOD, Limit of Quantification - LOQ), robustness, and recovery impactfactor.orgijpsr.comconicet.gov.arscholars.direct. Linearity has been demonstrated over various concentration ranges, with correlation coefficients typically exceeding 0.999, indicating excellent linear relationships impactfactor.orgijpsr.comconicet.gov.arscholars.direct. Recovery studies have consistently shown values close to 100%, confirming the accuracy of these methods conicet.gov.arscholars.direct. For example, a recovery of 98.93 ± 0.43% was reported at 50% of the target concentration scholars.direct. LOD and LOQ values reported for Gatifloxacin are generally in the nanogram or low microgram per milliliter range, signifying high sensitivity ijpsr.comajrconline.org.

Table 4.1.1: Summary of RP-HPLC Methods for this compound

| Parameter | Method 1 scholars.direct | Method 2 impactfactor.org | Method 3 ijpsr.com | Method 4 conicet.gov.ar | Method 5 ajrconline.org |

| Column | Shimadzu ODS-C18 | Phenomenex luna ODS C18 (250x4.6 mm, 5 µm) | Xterra C18 (4.6x150 mm, 5 µm) | Phenomenex LiChrosphere RP-18 (125x4.6 mm, 5 µm) | Phenomenex C18 (150x4.6 mm i.d., 5 µm) |

| Mobile Phase | 3% Sodium Benzoate (pH 6.5) | Acetonitrile: Buffer (pH 3.5) (55:45 v/v) | Phosphate buffer (pH 3.5): Acetonitrile (60:40 v/v) | Water:Acetonitrile:Triethylamine (80:20:3 v/v/v), pH 3.3 | Methanol:Phosphate buffer (pH 6.0): Acetonitrile (65:25:10 v/v/v) |

| Flow Rate (mL/min) | 1.4 | 1.0 | 0.5 | 1.0 | 1.0 |

| Detection (nm) | 293 (DAD) | 268 | 298 | 293 | 264 (PDA) |

| Retention Time (min) | 2.5 | 3.71 | 2.340 | 3.6 | 2.31 |

| Linearity Range | Not specified | 2-12 µg/ml | 0.01-0.50 µg/ml | 30–70 µg/mL | 2-35 µg/ml |

| Correlation Coeff. | 0.999 | 0.999 | 0.9998 | 0.9991 | 0.999 |

| Recovery (%) | 98.93 ± 0.43 (at 50% conc.) | Not specified | 99.67 | 100.63 | 100.73 ± 1.11 |

| LOD (µg/mL) | Not specified | Not specified | Not specified | Not specified | 0.103 |

| LOQ (µg/mL) | Not specified | Not specified | Not specified | Not specified | 0.312 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique extensively used for impurity profiling due to its sensitivity and specificity in identifying and quantifying minute amounts of impurities, including potential genotoxic ones chimia.ch. LC-MS allows for the determination of molecular weights and fragmentation patterns of impurities, aiding in their structural elucidation. When coupled with a Diode Array Detector (DAD), it can compile detailed impurity profiles by analyzing both chromatographic and spectral data researchgate.net. While specific LC-MS parameters for this compound are not extensively detailed in the provided literature, the technique is recognized as a crucial tool for comprehensive impurity analysis, complementing HPLC methods by providing mass-based identification chimia.chajrconline.org.

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid, sensitive, and cost-effective alternative for the analysis of this compound, particularly for stability studies and analysis in complex matrices like nanoparticles researchgate.netnih.govsphinxsai.com. HPTLC methods typically employ silica (B1680970) gel 60F-254 plates as the stationary phase. Mobile phases often consist of solvent mixtures such as toluene:acetic acid:triethylamine or n-propanol:methanol:ammonia (B1221849) solution researchgate.netnih.govsphinxsai.com. Densitometric detection is commonly performed in the absorbance mode at wavelengths around 288 nm or 292 nm researchgate.netnih.govsphinxsai.com.

These HPTLC methods have demonstrated good resolution, yielding compact spots with characteristic Rf values, for example, an Rf of 0.46 or 0.60 ± 0.02 for Gatifloxacin researchgate.netnih.govsphinxsai.com. Validation parameters, including linearity, precision, accuracy, and robustness, have been assessed according to ICH guidelines researchgate.netnih.govsphinxsai.com. Linearity has been established over specific ranges, such as 400-1200 ng/spot, with correlation coefficients typically above 0.995 nih.gov. Recovery studies have also confirmed the accuracy of these HPTLC methods, with values often in the range of 93.3% to 99.4% researchgate.net. Furthermore, these methods have been proven to be stability-indicating, capable of separating Gatifloxacin from its degradation products formed under various stress conditions like acidic, basic, oxidative, and thermal treatments researchgate.netnih.govsphinxsai.com.

Table 4.1.3: Summary of TLC/HPTLC Methods for this compound

| Parameter | Method 1 researchgate.net | Method 2 nih.gov | Method 3 sphinxsai.com |

| Stationary Phase | TLC Aluminium plates pre-coated with silica gel 60F-254 | TLC Aluminium plates pre-coated with silica gel 60F-254 | TLC Aluminium plates pre-coated with silica gel 60F-254 |

| Mobile Phase | Toluene: Acetic acid: Triethylamine (4.0:2.5:0.5 v/v) | n-propanol-methanol-concentrated ammonia solution (25%) (5:1:0.9, v/v/v) | Toluene: Acetic acid: Triethylamine (4.0:2.5: 0.5 v/v) |

| Detection (nm) | 288 | 292 | 288 |

| Rf Value | 0.46 | 0.60 ± 0.02 | 0.46 |

| Linearity Range | Not specified | 400-1200 ng spot⁻¹ | Not specified |

| Correlation Coeff. | Not specified | 0.9953 | Not specified |

| Recovery (%) | Not specified | Not specified | Not specified |

| LOD (ng spot⁻¹) | Not specified | 2.73 | Not specified |

| LOQ (ng spot⁻¹) | Not specified | 8.27 | Not specified |

Spectroscopic and Spectrofluorometric Characterization

Spectroscopic techniques provide complementary information regarding the structural and quantitative aspects of this compound, leveraging its inherent light-absorbing and emitting properties.

UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of this compound due to its chromophoric nature. Gatifloxacin exhibits characteristic absorption maxima (λmax) in the UV region, which vary depending on the solvent and pH. Reported λmax values include 286 nm in 100 mM phosphate buffer (pH 7.4) and 292 nm in 100 mM hydrochloric acid (pH 1.2) nih.gov. Other studies noted λmax at 289 nm in sodium hydroxide, 292 nm in hydrochloric acid, and 352 nm for a chromogen formed with ferric chloride and potassium dichromate researchgate.net. A λmax of 287 nm was also reported in aqueous solution scielo.br.

These methods are validated for linearity, accuracy, and precision, with Beer-Lambert law typically obeyed over specific concentration ranges, such as 1-18 µg/mL or 1-14 µg/mL nih.gov. Correlation coefficients are consistently high (e.g., 0.9998, 0.9999) nih.gov. Apparent molar absorptivity values have been reported in the range of 1.23 x 10⁴ to 3.25 x 10⁴ l/mol·cm nih.govresearchgate.net. Sandell's sensitivity, an indicator of method sensitivity, was found to be around 0.01 µg cm⁻²/0.001A nih.gov. Quantitation limits (LOQ) are typically in the sub-microgram per milliliter range, such as 0.312 µg/mL nih.gov. These UV-Vis methods are considered simple, cost-effective, and suitable for the determination of Gatifloxacin in various pharmaceutical formulations and for dissolution studies nih.govscielo.brresearchgate.net.

Table 4.2.1: Summary of UV-Visible Spectrophotometric Methods for this compound

| Parameter | Method 1 researchgate.net (Method A) | Method 2 researchgate.net (Method B) | Method 3 researchgate.net (Method C) | Method 4 nih.gov (Phosphate Buffer) | Method 5 nih.gov (HCl) | Method 6 scielo.br |

| Solvent/Medium | NaOH | HCl | Ferric Chloride/K₂Cr₂O₇ | 100 mM Phosphate buffer (pH 7.4) | 100 mM HCl (pH 1.2) | Water |

| λmax (nm) | 289 | 292 | 352 | 286 | 292 | 287 |

| Linearity Range (µg/mL) | 5-30 | 5-30 | 5-30 | 1-18 | 1-14 | 4-14 |

| Correlation Coeff. | Not specified | Not specified | Not specified | 0.9998 | 0.9999 | 0.9998 |

| Molar Absorptivity (l/mol·cm) | 1.23 x 10⁴ | 1.71 x 10⁴ | 1.23 x 10⁴ | 2.62 x 10⁴ | 3.25 x 10⁴ | Not specified |

| Sandell's Sensitivity (µg cm⁻²/0.001A) | Not specified | Not specified | Not specified | 0.01 | 0.01 | Not specified |

| LOQ (µg/mL) | Not specified | Not specified | Not specified | 0.312 | 0.3 | Not specified |

Spectrofluorimetry offers enhanced sensitivity for the determination of this compound, often by utilizing fluorescence enhancement techniques. One method involves a terbium-sensitized spectrofluorimetric approach using sodium dodecyl benzene (B151609) sulfonate (SDBS) as an anionic surfactant, which significantly enhances the fluorescence intensity of a Gatifloxacin-Terbium (GFLX-Tb³⁺) coordination complex nih.gov. Optimal conditions were reported with excitation at 331 nm and emission at 547 nm, at pH 7.0, using 2.0x10⁻⁴ mol/L terbium (III) and 2.0x10⁻⁴ mol/L SDBS nih.gov. This method demonstrated a good linear relationship with a correlation coefficient of 0.9996 over the concentration range of 5.0x10⁻¹⁰ to 5.0x10⁻⁸ mol/L, with a detection limit (3σ) as low as 6.0x10⁻¹¹ mol/L nih.gov.

Another approach utilizes charge-transfer (CT) complex formation with chloranilic acid, with excitation and emission wavelengths varying for different fluoroquinolones, including Gatifloxacin scirp.org. For Gatifloxacin, excitation was reported at 292 nm and emission at 492 nm scirp.org. These spectrofluorimetric methods have been successfully applied to quantify Gatifloxacin in pharmaceutical preparations and biological samples like human urine and serum, offering high sensitivity and stability nih.govscirp.org.

Table 4.2.2: Summary of Spectrofluorimetric Methods for this compound

| Parameter | Method 1 nih.gov (Tb-sensitized) | Method 2 scirp.org (CT complex) |

| Excitation Wavelength (nm) | 331 | 292 |

| Emission Wavelength (nm) | 547 | 492 |

| Enhancing Agent/System | SDBS (Sodium dodecyl benzene sulfonate) + Tb³⁺ | Chloranilic Acid |

| Linearity Range | 5.0x10⁻¹⁰ to 5.0x10⁻⁸ mol/L | Not specified for Gatifloxacin specifically |

| Correlation Coeff. | 0.9996 | Not specified for Gatifloxacin specifically |

| Detection Limit (LOD) | 6.0x10⁻¹¹ mol/L (3σ) | Not specified for Gatifloxacin specifically |

Compound List:

this compound

Gatifloxacin

Gatifloxacin Impurity 1

HD-GTFX

NP-GTFX

Flurbiprofen sodium

Loteprednol etabonate

Gemifloxacin

Moxifloxacin

Levofloxacin

Ofloxacin

Sumatriptan

Naproxen sodium

Emtricitabine

Pioglitazone

Difluprednate

Metformin hydrochloride

Dapagliflozin

Saxagliptin

Cyanocobalamin

Terbium (III)

Chloranilic acid

Sodium dodecyl benzene sulfonate (SDBS)

Fourier Transform Infrared (FTIR) Spectroscopy in Material Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique utilized for identifying functional groups and confirming the molecular structure of compounds like this compound. By analyzing the absorption patterns of infrared light, FTIR provides a unique spectral fingerprint for the molecule. This method has been instrumental in characterizing different crystalline forms (polymorphs) of this compound, as the arrangement of molecules within a crystal lattice can influence its vibrational modes and thus its FTIR spectrum researchgate.netresearchgate.net. Studies have indicated that FTIR, in conjunction with X-ray diffractometry, can confirm the existence of distinct polymorphs researchgate.netresearchgate.net.

Furthermore, FTIR spectroscopy has been employed to investigate the potential interactions between this compound and various excipients used in pharmaceutical formulations, such as polymers in hydrogel membranes. Research has shown that the characteristic absorption bands of this compound in physical mixtures with certain polymers correspond to those of the individual components, suggesting the absence of significant chemical interactions researchgate.net. The technique is also valuable for studying hydrate transformations, which are critical for understanding the solid-state properties and stability of this compound innovareacademics.in. While FTIR can effectively analyze the hydrate transformation of some forms of Gatifloxacin, its applicability can be dependent on the intensity of the O-H hydrate stretch peaks, which may vary with the specific hydrate structure and its interaction within the crystal lattice innovareacademics.in. The spectra of Gatifloxacin have also been analyzed as part of the characterization of metal complexes, demonstrating its utility in diverse chemical investigations bibliotekanauki.pl.

Electrochemical Analytical Approaches

Electrochemical analytical methods offer sensitive and rapid means for the determination of this compound and its related compounds. Techniques such as Differential Pulse Voltammetry (DPV) utilizing a Glassy Carbon Electrode (GCE) have been successfully applied for the quantitative analysis of Gatifloxacin in both bulk materials and pharmaceutical formulations nih.govresearchgate.net. These methods typically exploit the electrochemical oxidation of Gatifloxacin, which occurs within a potential range of approximately 0.65 to 1.1 V versus Ag-AgCl-KCl. The electrochemical oxidation process is often characterized as irreversible and adsorption-controlled, meaning the signal intensity is dependent on the molecule's ability to adsorb onto the electrode surface nih.govresearchgate.net.

In addition to GCE-based voltammetry, ion-selective electrodes (ISEs) have been developed for the determination of Gatifloxacin hydrochloride, particularly in environmental samples like wastewater effluents tjpr.org. For instance, electrodes fabricated using phosphotungstic acid (PTA) or sodium tetraphenylborate (B1193919) (TPB) as ion-pairing agents have demonstrated efficacy in quantifying Gatifloxacin hydrochloride within a concentration range of 1–104 µM. These ISEs exhibit favorable working characteristics across a pH range of 1 to 5, with PTA-based electrodes showing a gradient of 56.6 ± 0.40 mV/decade and TPB-based electrodes yielding a gradient of 57.8 ± 0.50 mV/decade tjpr.org.

Table 1: Summary of Electrochemical Analytical Methods for Gatifloxacin

| Technique | Electrode Type | Analyte | Matrix/Application | pH Range | Concentration Range | Key Findings/Parameters | Citation |

| DPV | Glassy Carbon Electrode (GCE) | Gatifloxacin | Bulk and Tablets | Various buffer systems | Not specified | Oxidation: 0.65-1.1 V vs Ag-AgCl-KCl; Irreversible, adsorption-controlled process | nih.govresearchgate.net |

| ISEs | PTA-based | Gatifloxacin HCl | Wastewater effluents | 1-5 | 1–104 µM | Gradient: 56.6 ± 0.40 mV/decade | tjpr.org |

| ISEs | TPB-based | Gatifloxacin HCl | Wastewater effluents | 1-5 | 1–104 µM | Gradient: 57.8 ± 0.50 mV/decade | tjpr.org |

Computational and Digitized Analytical Methods

Digitized Impurity Database Analysis

Digitized impurity database analysis represents an advanced computational approach to impurity profiling, offering an economical and efficient alternative to relying solely on chemical reference substances (CRS) for qualification and quantification nih.govresearchgate.net. This methodology involves the systematic analysis of impurities using techniques like Diode Array Detection (DAD) coupled with High-Performance Liquid Chromatography (HPLC) to construct a comprehensive digitized database of impurity profiles nih.govresearchgate.net.

The process typically entails analyzing Gatifloxacin samples to identify and characterize impurities based on their ultraviolet (UV) spectra and relative retention times (RRT) obtained from chromatographic separation nih.govresearchgate.net. By correlating spectral data and retention times, impurities can be identified even in the absence of specific CRS nih.govresearchgate.net. The quantification of these impurities is then performed using relative response factors of impurities to Gatifloxacin nih.govresearchgate.net. This "green, economic, and convenient" method aids in controlling impurity profiles, which is critical for ensuring the quality and safety of pharmaceutical products nih.govresearchgate.net. Various impurities, such as F-GTFX, EO-GTFX, HD-GTFX, NM-GTFX, and MP-GTFX, have been identified and quantified in different Gatifloxacin batches and salts using this approach researchgate.net.

Table 2: Digitized Impurity Profile Analysis of Gatifloxacin Samples

| Manufacturer | Form/Salt | Impurity Type | Relative Retention Time (RRT) | Impurity Content (%) | Citation |

| A | Mesylate | F-GTFX | 0.66 | 0.22 | researchgate.net |

| A | Mesylate | Unknown | 1.59 | 0.03 | researchgate.net |

| A | Mesylate | EO-GTFX | 1.361 | 0.02 | researchgate.net |

| B | Hydrochloride | F-GTFX | 0.654 | 0.03 | researchgate.net |

| B | Hydrochloride | MP-GTFX | 1.296 | 0.10 | researchgate.net |

| C | Half Hydrate | HD-GTFX | 0.782 | 0.02 | researchgate.net |

| C | Half Hydrate | MP-GTFX | 1.23 | 0.06 | researchgate.net |

| D | Not Specified | F-GTFX | 0.657 | 0.07 | researchgate.net |

| D | Not Specified | HD-GTFX | 0.783 | 0.02 | researchgate.net |

| E | Mesylate | Unknown | 0.575 | 0.08 | researchgate.net |

| E | Mesylate | F-GTFX | 0.655 | 0.43 | researchgate.net |

| E | Mesylate | HD-GTFX | 0.78 | 0.06 | researchgate.net |

| E | Mesylate | NM-GTFX | 1.158 | 0.16 | researchgate.net |

| E | Mesylate | MP-GTFX | 1.233 | 0.04 | researchgate.net |

| E | Mesylate | Unknown | 1.691 | 0.09 | researchgate.net |

| F | Mesylate | F-GTFX | 0.655 | 0.21 | researchgate.net |

| F | Hydrochloride | HD-GTFX | 0.783 | 0.13 | researchgate.net |

| F | Hydrochloride | NM-GTFX | 1.16 | 0.09 | researchgate.net |

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

In Vitro and Ex Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro and ex vivo studies provide foundational data for understanding a drug's ADME profile without involving live animals in the initial stages. These studies utilize cell cultures, tissue preparations, or isolated enzymes to assess specific ADME processes.

Membrane permeation studies are essential for evaluating how a drug crosses biological barriers, such as the corneal epithelium for ophthalmic applications or the intestinal lining for oral absorption. Ex vivo studies using excised animal tissues, like corneas, mimic in vivo conditions to assess drug transport.

Gatifloxacin (B573) hydrate (B1144303) has been investigated for its permeation characteristics, particularly in ocular delivery systems. Studies using excised goat corneas in modified Franz diffusion cells have demonstrated that the permeation of gatifloxacin is influenced by formulation factors such as pH and the presence of enhancers. For instance, increasing the pH of an ophthalmic formulation from 5 to 7.2 has been shown to increase gatifloxacin permeation researchgate.net. Furthermore, the addition of certain excipients, like benzalkonium chloride (BAK), has been reported to enhance corneal permeation, potentially by disrupting the corneal epithelium researchgate.nettandfonline.com. Solid lipid nanoparticles (SLNs) formulated with gatifloxacin have also shown promising ex vivo corneal permeation, maintaining drug release over an extended period without causing significant adverse effects on corneal hydration levels researchgate.net.

The physicochemical properties of Gatifloxacin hydrate play a significant role in its membrane permeation. Its octanol/water partition coefficient (Log P) varies with pH, indicating altered lipid solubility. At pH 5.1, the Log P is 0.044, increasing to 0.145 at pH 7.0 tandfonline.comactamedicamarisiensis.ro. The pKa values for this compound are reported as 5.94 for the carboxyl group and 9.21 for the piperazinyl group tandfonline.com. These properties influence its ionization state and, consequently, its ability to permeate lipid-rich biological membranes.

| Property | Value (pH 5.1) | Value (pH 7.0) | Reference |

| Octanol/Water Partition Coefficient (Log P) | 0.044 | 0.145 | tandfonline.comactamedicamarisiensis.ro |

| pKa (Carboxyl Group) | 5.94 | N/A | tandfonline.com |

| pKa (Piperazinyl Group) | N/A | 9.21 | tandfonline.com |

Studies investigating the metabolism of this compound indicate that it undergoes limited biotransformation in humans, with less than 1% of the administered dose excreted as metabolites hres.cahres.cafda.govrxlist.com. In vitro studies using cytochrome P450 (CYP) isoenzymes have shown that this compound does not inhibit major CYP enzymes (CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) fda.govrxlist.com. This suggests a low potential for drug-drug interactions mediated by CYP enzyme inhibition. While these findings are primarily from human studies, they provide a basis for understanding its metabolic stability. Preclinical studies in various animal species (e.g., rats, dogs, non-human primates) using ex vivo liver microsomes or hepatocytes are standard for assessing species-specific metabolic pathways and identifying potential CYP induction or inhibition, which would then inform interspecies scaling for PK prediction bioivt.com. However, specific quantitative data on this compound's enzymatic biotransformation in non-human systems are not detailed in the provided search results.

Computational Pharmacokinetic (PK) Modeling

Computational modeling techniques are indispensable in modern drug development for predicting drug behavior, optimizing dosing strategies, and reducing the need for extensive in vivo experimentation.

Physiologically-Based Pharmacokinetic (PBPK) modeling is a mechanistic approach that uses mathematical equations to describe the absorption, distribution, metabolism, and excretion (ADME) of a drug based on its physicochemical properties and the physiological and biochemical characteristics of the body wikipedia.orgnih.govesmed.orgwiley.com. PBPK models integrate data on organ volumes, blood flows, enzyme kinetics, and transporter functions to simulate drug concentrations over time in various tissues and plasma wikipedia.orgmdpi.com. This approach allows for the prediction of drug behavior across different populations (e.g., pediatric, elderly) and in various physiological states, as well as the assessment of drug-drug interactions wiley.commdpi.com. While specific PBPK models for this compound in preclinical species were not explicitly detailed in the provided search results, the principles of PBPK modeling are widely applied in drug development to predict and understand drug disposition nih.govnih.gov.

Population pharmacokinetic (PopPK) modeling analyzes PK data from a population of individuals to characterize the typical PK parameters and the extent of inter-individual variability. This approach is particularly useful when dealing with sparse data, common in preclinical studies across multiple species page-meeting.org. Interspecies allometric scaling, a method often integrated into PopPK modeling, uses the relationship between physiological parameters (like body weight) and PK parameters (like clearance and volume of distribution) across different species to extrapolate PK data from preclinical animals to humans page-meeting.org. This allows for a more informed prediction of human PK profiles and helps in selecting appropriate doses for first-in-human studies. While some results mention population PK modeling in the context of clinical gatifloxacin use fda.govresearchgate.netfda.gov, the principles described in general PK literature page-meeting.orgallucent.com are applicable to preclinical species.

Parameter sensitivity analysis is a critical component of computational modeling, including PBPK and PopPK, used to determine how variations in input parameters affect the model's output predictions crystalpharmatech.comfrontiersin.org. By identifying which parameters have the most significant impact on the simulated PK profile (e.g., clearance, volume of distribution, absorption rate), researchers can focus on refining the most influential parameters, understanding sources of variability, and assessing the robustness of model predictions crystalpharmatech.comfrontiersin.orguni-bonn.desyndax.com. This analysis helps in identifying key drivers of drug exposure and can guide experimental design or formulation development to optimize drug performance crystalpharmatech.comresearchgate.net.

In Vitro and Animal Model Pharmacodynamic (PD) Studies

Gatifloxacin, an advanced-generation 8-methoxy fluoroquinolone, exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as atypical microorganisms nih.govhres.ca. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and cell division hres.cadrugbank.com. Preclinical studies have been crucial in characterizing its efficacy and PD parameters.

Relationship between Exposure and Microbiological Effect

The relationship between Gatifloxacin exposure and its microbiological effect is primarily defined by its Minimum Inhibitory Concentration (MIC) values against various pathogens. Studies have demonstrated Gatifloxacin's potent in vitro activity, often showing lower MICs compared to older fluoroquinolones like ciprofloxacin (B1669076) asm.orgnih.gov.

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Gatifloxacin Against Selected Bacterial Species

| Bacterial Species | MIC Value (µg/mL or mg/L) | Source |

| Mycobacterium marinum | MIC90: 0.38 µg/mL | doi.org |

| Staphylococcus aureus (ATCC 25923) | MIC: 0.1 µg/mL | nih.gov |

| Staphylococcus aureus (Clinical Strain Sa2669) | MIC: 1 µg/mL | nih.gov |

| Escherichia coli | MIC50: 0.25 mg/L, MIC90: 32 mg/L | internationalscholarsjournals.com |

| Streptococcus pneumoniae | MIC: 0.125 µg/mL | nih.gov |

| Ralstonia solanacearum | MIC: 0.125 mg/L | frontiersin.org |

| Pseudomonas aeruginosa | MIC50: 4 mg/L | oup.com |

Gatifloxacin demonstrates concentration-dependent bactericidal activity, meaning higher concentrations lead to a more rapid and complete killing of bacteria nih.gov. This characteristic is significant for optimizing dosing regimens to ensure that drug concentrations remain above the MIC for a sufficient duration to achieve bacterial eradication. For instance, in a rabbit model of pneumococcal meningitis, Gatifloxacin's bacteriologic efficacy was found to be comparable to conventional regimens, with its bactericidal activity correlating with the area under the time-concentration curve (AUC) to the MIC ratio nih.gov.

Post-Antibiotic Effect (PAE) in Preclinical Models

The Post-Antibiotic Effect (PAE) refers to the period of bacterial growth suppression that occurs after transient exposure to an antibiotic, even when drug concentrations fall below the MIC nih.govd-nb.info. Gatifloxacin exhibits notable PAE and Post-Antibiotic Sub-MIC Effect (PA-SME) across various bacterial species, which can contribute to extended dosing intervals and improved therapeutic outcomes nih.govnih.gov.

Table 2: Post-Antibiotic Effect (PAE) and Post-Antibiotic Sub-MIC Effect (PA-SME) of Gatifloxacin

| Bacterial Species | PAE (hours) | PA-SME (hours, at 4x MIC) | Source |

| Streptococcus pneumoniae | 0.5 - 4.0 | 3.7 - 8.6 | nih.govnih.gov |

| Staphylococcus aureus | 0.5 - 4.0 | 2.3 - 3.8 | nih.govnih.gov |

| Enterococcus spp. | 0.5 - 4.0 | 1.6 | nih.govnih.gov |

| Escherichia coli | 2.2 - 4.8 | ≥9.6 | nih.govnih.gov |

| Pseudomonas aeruginosa | 2.2 - 4.8 | 4.4 | nih.govnih.gov |

These findings indicate that Gatifloxacin can continue to exert an inhibitory effect on bacterial growth even after its concentration in the body has decreased significantly. The duration of the PAE and PA-SME is influenced by the bacterial species and the concentration of the antibiotic used during the exposure period, highlighting its importance in pharmacodynamic modeling for optimizing treatment regimens nih.gov.

Molecular Mechanisms of Drug-Drug Interactions (Non-Clinical)

Preclinical studies, particularly in vitro investigations, are essential for predicting potential drug-drug interactions (DDIs) that could affect the safety and efficacy of Gatifloxacin. A key area of investigation is the interaction with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) system.

Cytochrome P450 Enzyme Interaction Studies (in vitro)

In vitro studies have consistently shown that Gatifloxacin has a low potential for significant interactions with drugs metabolized by the cytochrome P450 enzyme family. Specifically, Gatifloxacin has been demonstrated not to substantially inhibit or induce major CYP isoforms, including CYP3A4, CYP1A2, CYP2C9, CYP2C19, and CYP2D6 nih.govnih.govfda.gov.

For example, in vitro experiments confirmed that Gatifloxacin did not significantly inhibit CYP3A4-mediated metabolism of a model substrate nih.gov. Further in vivo studies corroborated these findings, suggesting that DDIs are unlikely between Gatifloxacin and drugs metabolized by CYP3A nih.gov. The lack of interaction with CYP enzymes implies that Gatifloxacin is less likely to alter the metabolic clearance of co-administered medications that rely on these pathways, thereby reducing the risk of unexpected increases or decreases in drug efficacy or toxicity nih.govfda.gov.

Compound List:

Gatifloxacin

this compound

Ciprofloxacin

Trovafloxacin

Oflaxacin

Levofloxacin

Moxifloxacin

Sparfloxacin

Grepafloxacin

Amikacin

Minocycline

Tetracycline

Trimethoprim/sulfamethoxazole

GAR936 (Tigecycline)

Doxycycline

Rifampin

Ethambutol

Clarithromycin

Metronidazole

Clindamycin

Imipenem

Erythromycin

Amoxicillin-clavulanate

Atorvastatin

Midazolam

Theophylline

Warfarin

Glyburide

Digoxin

Cimetidine

Probenecid

Ceftriaxone

Novel Drug Delivery Systems and Formulations Research

Nanoparticle-Based Delivery Systems